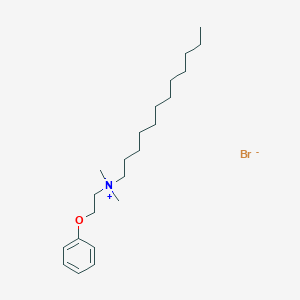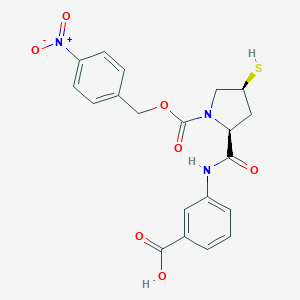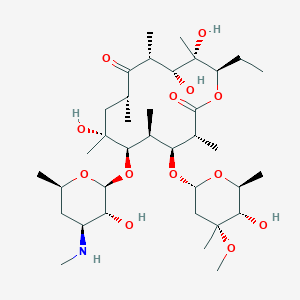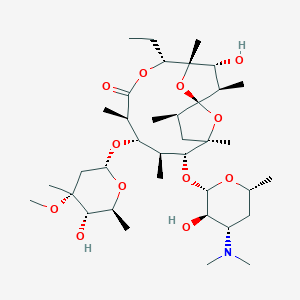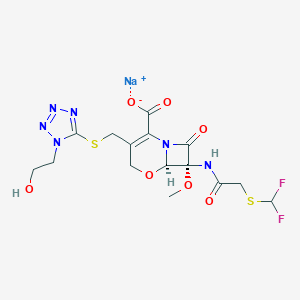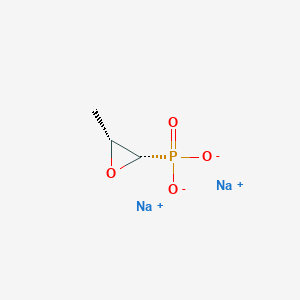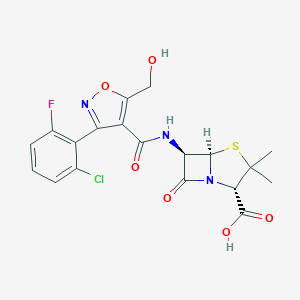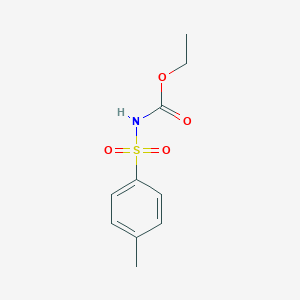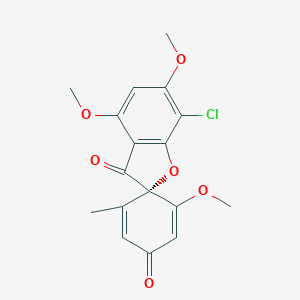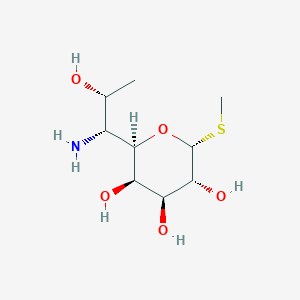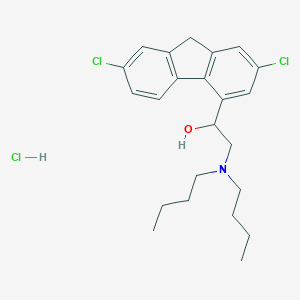![molecular formula C7H12N2O B194201 Octahydro-2-nitrosocyclopenta[c]pyrrole CAS No. 54786-86-6](/img/structure/B194201.png)
Octahydro-2-nitrosocyclopenta[c]pyrrole
Übersicht
Beschreibung
Octahydro-2-nitrosocyclopenta[c]pyrrole (ONC) is an organic compound with a highly complex structure. It is composed of eight hydrogen atoms, two nitro groups, and a cyclopenta[c]pyrrole ring . ONC is a versatile compound with a wide variety of applications in scientific research and laboratory experiments.
Synthesis Analysis
ONC can be synthesized via several methods, including nitrosation of a secondary amine, reaction of a nitrite with an amine, or acid-catalyzed nitrosation of a primary amine . Octahydropyrrolo[3,4-c]pyrrole-based ligands have been used to support Ni(II) alkyl complexes.Molecular Structure Analysis
The molecular structure of ONC includes the arrangement of atoms and the chemical bonds that hold the atoms together. The ONC molecule contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 N-nitroso group (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
ONC has been found to show catalytic activity in organic transformations such as the Kumada coupling of aryl chlorides. This highlights its potential in facilitating complex chemical reactions in the field of organic synthesis.Physical And Chemical Properties Analysis
ONC is a colorless to yellowish liquid that is slightly soluble in water and highly soluble in organic solvents . It has a boiling point of 271.2±9.0 °C and a density of 1.39±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Compounds Synthesis
- Field : Pharmaceutical Chemistry
- Application : Octahydro-2-nitrosocyclopenta[c]pyrrole is used in the preparation of various ureas and other pharmaceutical compounds .
- Results : The outcomes of these syntheses would be various ureas and other pharmaceutical compounds. Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Organocatalytic Synthesis of Pyrroles
- Field : Organic Chemistry
- Application : Pyrrole rings are significant due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Method : Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . A vast array of synthetic procedures has been developed .
- Results : The outcomes of these syntheses would be diverse structural scaffolds. Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Synthesis of Pyrrole Derivatives
- Field : Medicinal and Organic Chemistry
- Application : Pyrrole is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
- Method : There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds .
- Results : The outcomes of these syntheses would be a series of pyrrole scaffolds. Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Drug Discovery
- Field : Pharmaceutical Sciences
- Application : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility .
- Method : The pyrrole moiety is a fundamental building block for many biologically active molecules . Hence, its synthesis has been a crucial area for research .
- Results : The outcomes of these syntheses would be a series of biologically active molecules . Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Material Science
- Field : Material Science
- Application : Pyrrole derivatives have applications in material science .
- Method : This involves modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The outcomes of these syntheses would be a series of materials with diverse properties . Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Catalysis
- Field : Chemical Engineering
- Application : Pyrrole derivatives are used in catalysis .
- Method : This involves modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The outcomes of these syntheses would be a series of catalysts with diverse properties . Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Fungicides and Antibiotics
- Field : Pharmaceutical Sciences
- Application : Pyrrole derivatives have diverse applications in therapeutically active compounds including fungicides and antibiotics .
- Method : The pyrrole moiety is a fundamental building block for many biologically active molecules . Hence, its synthesis has been a crucial area for research .
- Results : The outcomes of these syntheses would be a series of biologically active molecules . Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Anti-Inflammatory Drugs
- Field : Pharmaceutical Sciences
- Application : Pyrrole derivatives are used in the synthesis of anti-inflammatory drugs .
- Method : This involves modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The outcomes of these syntheses would be a series of anti-inflammatory drugs . Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
-
Cholesterol Reducing Drugs
- Field : Pharmaceutical Sciences
- Application : Pyrrole derivatives are used in the synthesis of cholesterol reducing drugs .
- Method : This involves modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
- Results : The outcomes of these syntheses would be a series of cholesterol reducing drugs . Unfortunately, the sources do not provide quantitative data or statistical analyses for these results .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBDDOKZIRLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970121 | |
| Record name | 2-Nitrosooctahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-2-nitrosocyclopenta[c]pyrrole | |
CAS RN |
54786-86-6 | |
| Record name | N-Nitroso-3-azabicyclo[3.3.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54786-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-2-nitrosocyclopenta(c)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054786866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrosooctahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-2-nitrosocyclopenta[c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



